Cas no 2247103-10-0 (tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate)

Tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate is a versatile intermediate in organic synthesis, particularly valuable for its dual functional groups: the chlorosulfonyl moiety and the protected amine (carbamate). The tert-butyl carbamate group provides stability under various reaction conditions while allowing selective deprotection when needed. The chlorosulfonyl group enables further derivatization, such as sulfonamide formation, making this compound useful in pharmaceutical and agrochemical applications. Its phenolic hydroxyl group offers additional reactivity for modifications. The compound’s well-defined structure and reactivity profile make it a reliable building block for constructing complex molecules, particularly in medicinal chemistry and material science. Proper handling is advised due to the reactive chlorosulfonyl group.
tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate structure
2247103-10-0 structure
Product name:tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate
CAS No:2247103-10-0
MF:C11H14ClNO5S
MW:307.750561237335
CID:6450465
PubChem ID:165719568

tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-6493443
    • 2247103-10-0
    • tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate
    • Inchi: 1S/C11H14ClNO5S/c1-11(2,3)18-10(15)13-8-5-4-7(14)6-9(8)19(12,16)17/h4-6,14H,1-3H3,(H,13,15)
    • InChI Key: RXCRDGDREBLCCV-UHFFFAOYSA-N
    • SMILES: ClS(C1C=C(C=CC=1NC(=O)OC(C)(C)C)O)(=O)=O

Computed Properties

  • Exact Mass: 307.0281214g/mol
  • Monoisotopic Mass: 307.0281214g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 101Ų

tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6493443-0.05g
tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate
2247103-10-0
0.05g
$1129.0 2023-05-31
Enamine
EN300-6493443-5.0g
tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate
2247103-10-0
5g
$3894.0 2023-05-31
Enamine
EN300-6493443-2.5g
tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate
2247103-10-0
2.5g
$2631.0 2023-05-31
Enamine
EN300-6493443-1.0g
tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate
2247103-10-0
1g
$1343.0 2023-05-31
Enamine
EN300-6493443-10.0g
tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate
2247103-10-0
10g
$5774.0 2023-05-31
Enamine
EN300-6493443-0.1g
tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate
2247103-10-0
0.1g
$1183.0 2023-05-31
Enamine
EN300-6493443-0.25g
tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate
2247103-10-0
0.25g
$1235.0 2023-05-31
Enamine
EN300-6493443-0.5g
tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate
2247103-10-0
0.5g
$1289.0 2023-05-31

tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate Related Literature

Additional information on tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate

Introduction to Tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate (CAS No. 2247103-10-0)

Tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate, a compound with the CAS number 2247103-10-0, is a significant molecule in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its tert-butyl and N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate functional groups, has garnered attention due to its versatile applications in drug development and molecular research.

The structure of this compound encompasses a carbamate moiety linked to a phenyl ring substituted with both a chlorosulfonyl group and a hydroxyl group. This unique arrangement imparts distinct chemical properties that make it valuable in various synthetic pathways. The tert-butyl group, in particular, enhances the stability of the molecule during reactions, making it a preferred choice for intermediates in organic synthesis.

In recent years, the pharmaceutical industry has seen a surge in the development of targeted therapies, particularly in oncology and inflammatory diseases. Tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate has been explored as a key intermediate in the synthesis of novel therapeutic agents. Its ability to undergo selective modifications allows researchers to tailor its properties for specific biological targets.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. The N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate moiety provides a scaffold that can be modified to interact with specific kinase domains. Recent studies have demonstrated its efficacy in inhibiting certain kinases, thereby opening up new avenues for drug discovery.

The chlorosulfonyl group is another critical feature of this compound. It serves as a versatile handle for further functionalization, allowing chemists to introduce additional substituents that can enhance binding affinity or metabolic stability. This flexibility has been leveraged in the design of protease inhibitors, which are essential in treating conditions such as HIV and hepatitis C.

Moreover, the hydroxyl group on the phenyl ring adds another layer of reactivity. It can participate in hydrogen bonding interactions, which are crucial for the binding of small molecules to biological targets. This property has been exploited in the development of ligands for receptor-based therapies, where precise molecular recognition is paramount.

The synthesis of Tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate involves multi-step organic reactions that highlight the compound's synthetic utility. The process typically begins with the preparation of a chlorosulfonylated phenol derivative, which is then reacted with an amine source to form the carbamate linkage. The introduction of the tert-butyl group at the final stage ensures high stability and reactivity, making it an ideal candidate for further derivatization.

In academic research, this compound has been employed as a building block for more complex molecules. Its modular structure allows researchers to systematically vary different functional groups while maintaining core pharmacophoric elements. This approach has led to the discovery of several novel compounds with promising biological activities.

The industrial application of Tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate extends beyond academic research. Pharmaceutical companies have utilized this intermediate in large-scale syntheses aimed at producing active pharmaceutical ingredients (APIs). Its robustness under various reaction conditions makes it suitable for industrial processes that require high yields and purity.

Recent advancements in computational chemistry have further enhanced the utility of this compound. Molecular modeling studies have been conducted to predict how different modifications might affect its binding properties. These simulations have provided valuable insights into optimizing drug candidates before they enter clinical trials.

The environmental impact of using Tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate has also been considered. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. Such initiatives align with broader trends in sustainable chemistry, ensuring that pharmaceutical development remains environmentally responsible.

In conclusion, Tert-butyl N-[2-(chlorosulfonyl)-4-hydroxyphenyl]carbamate (CAS No. 2247103-10-0) is a multifaceted compound with significant potential in pharmaceutical research and drug development. Its unique structural features and synthetic versatility make it an invaluable tool for chemists working on targeted therapies and molecular probes. As research continues to uncover new applications for this compound, its importance is likely to grow further.

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